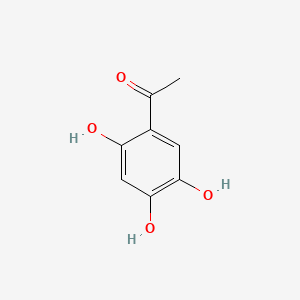

1-(2,4,5-Trihydroxyphenyl)ethanone

描述

Overview of Phenolic Compounds in Life Sciences

Phenolic compounds are a vast and diverse group of chemical constituents found ubiquitously throughout the plant kingdom. Their defining feature is an aromatic ring bearing one or more hydroxyl (-OH) groups. This fundamental structure, however, gives rise to immense variety, ranging from simple phenols to complex polymers like tannins and lignins.

In plants, these compounds are indispensable. They play crucial roles in defense mechanisms against pathogens and pests, provide structural integrity to cell walls, contribute to pigmentation, and act as signaling molecules. From a human perspective, phenolic compounds are significant components of our diet, being abundant in fruits, vegetables, and beverages. Their intake has been linked to various health-promoting activities, which has made them a major focus in fields like nutrition and medicinal chemistry. The biological activities often attributed to phenolic compounds include antioxidant, anti-inflammatory, and antimicrobial properties.

Significance of 1-(2,4,5-Trihydroxyphenyl)ethanone as a Research Target

This compound, also known as 2',4',5'-trihydroxyacetophenone, belongs to the acetophenone (B1666503) class of phenolics. Its structure features a benzene (B151609) ring substituted with three hydroxyl groups and an acetyl group. While not as extensively studied as some of its isomers, its identity as a trihydroxyacetophenone makes it a compound of interest for several reasons.

The presence of multiple hydroxyl groups suggests potential antioxidant activity, as these groups can donate hydrogen atoms to neutralize free radicals. Its structure also makes it a valuable intermediate or building block in organic synthesis. Researchers may utilize this compound to synthesize more complex molecules with potential applications in materials science or pharmacology. For instance, related phenolic structures are used to create derivatives for various biological assays. While specific high-profile studies on this compound are not abundant in publicly available literature, its chemical properties ensure its place as a useful tool and subject in chemical and biological research. myskinrecipes.com

Below is a table detailing the key properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₄ | axios-research.com |

| Molecular Weight | 168.15 g/mol | axios-research.com |

| CAS Number | 1818-27-5 | myskinrecipes.com |

| Density | 1.446 g/cm³ | chemsrc.com |

| Boiling Point | 404.3°C at 760 mmHg | chemsrc.com |

| Topological Polar Surface Area | 77.8 Ų | nih.gov |

| Hydrogen Bond Donor Count | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Comparative Analysis with Isomeric Trihydroxyacetophenones

The arrangement of the three hydroxyl groups on the phenyl ring of trihydroxyacetophenone results in several isomers, each with unique properties. A comparative look at this compound alongside its more commonly studied isomers reveals the subtle yet significant impact of substituent placement. The isomers considered here are 1-(2,3,4-Trihydroxyphenyl)ethanone (also known as Gallacetophenone), 1-(2,4,6-Trihydroxyphenyl)ethanone (also known as Phloroacetophenone), and 1-(2,3,6-Trihydroxyphenyl)ethanone.

1-(2,4,6-Trihydroxyphenyl)ethanone is perhaps the most well-known of the isomers. It is used as a matrix in a technique called matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing certain biomolecules. It is also a precursor in the synthesis of various flavonoids.

1-(2,3,4-Trihydroxyphenyl)ethanone has also been a subject of research and is available commercially for various laboratory applications, including as an intermediate in chemical synthesis.

Information on 1-(2,3,6-Trihydroxyphenyl)ethanone is less common, suggesting it is not a primary focus of current mainstream research compared to the other isomers.

The differences in the positions of the hydroxyl groups affect the molecule's polarity, hydrogen bonding capability, and steric hindrance, which in turn influence physical properties like melting point and solubility, as well as their reactivity and interaction with biological targets.

The following table provides a comparative overview of the key properties of these isomers.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |

|---|---|---|---|---|

| This compound | 1818-27-5 | C₈H₈O₄ | 168.15 | N/A |

| 1-(2,3,4-Trihydroxyphenyl)ethanone | 528-21-2 | C₈H₈O₄ | 168.15 | 173 |

| 1-(2,4,6-Trihydroxyphenyl)ethanone | 480-66-0 | C₈H₈O₄ | 168.15 | 219-221 |

| 1-(2,3,6-Trihydroxyphenyl)ethanone | N/A | C₈H₈O₄ | 168.15 | N/A |

Structure

3D Structure

属性

IUPAC Name |

1-(2,4,5-trihydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-4(9)5-2-7(11)8(12)3-6(5)10/h2-3,10-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCJLAYDOJJYRHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171189 | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1818-27-5 | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1818-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(2,4,5-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies

Established Synthetic Routes for 1-(2,4,5-Trihydroxyphenyl)ethanone

Traditional methods for synthesizing hydroxyacetophenones have been well-documented, providing a foundational framework for producing this compound. These routes often involve classical organic reactions adapted for polyhydroxylated substrates.

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. In principle, it involves the reaction of an aromatic ring with an acylating agent, typically an acyl halide or anhydride, in the presence of a Lewis acid catalyst. For the synthesis of this compound, the substrate would be 1,2,4-trihydroxybenzene (hydroxyhydroquinone).

However, the direct Friedel-Crafts acylation of highly activated, polyhydroxylated phenols like 1,2,4-trihydroxybenzene can be problematic. The presence of multiple hydroxyl groups can lead to strong complexation with the Lewis acid catalyst (e.g., Aluminium chloride), deactivating it and hindering the reaction. Furthermore, these substrates are prone to side reactions, including O-acylation and polysubstitution, which complicates achieving regioselectivity for the desired C-acylation at the 1-position.

A related and often more successful method is the Fries rearrangement. This reaction involves heating a phenyl acetate (B1210297) with a Lewis acid catalyst to induce an intramolecular rearrangement, moving the acetyl group from the oxygen atom to the carbon of the aromatic ring. A potential two-step route to this compound could involve the initial formation of an acetate ester of 1,2,4-trihydroxybenzene, followed by a Fries rearrangement. The conditions of the rearrangement (temperature, solvent, and catalyst) would be crucial in directing the acetyl group to the desired position, ortho to a hydroxyl group. For instance, the synthesis of 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone is achieved via a Fries rearrangement of 4-fluorophenyl acetate. chemicalbook.com

The Hoesch (or Houben-Hoesch) reaction is a specific and highly effective method for synthesizing hydroxyaryl ketones from polyhydroxy phenols. bncollegebgp.ac.in It is considered a variation of the Friedel-Crafts acylation that utilizes a nitrile (such as acetonitrile) as the acylating agent and hydrogen chloride (HCl) with a Lewis acid catalyst (commonly zinc chloride). bncollegebgp.ac.inwikipedia.org This method is particularly well-suited for electron-rich phenols, making it a prime candidate for the synthesis of this compound from 1,2,4-trihydroxybenzene. bncollegebgp.ac.inwikipedia.org

The reaction proceeds in two main steps: wikipedia.org

Iminium Salt Formation: The nitrile reacts with HCl and the Lewis acid to form a reactive electrophilic species, believed to be an N-protonated nitrilium ion or a related complex. wikipedia.org

Electrophilic Aromatic Substitution and Hydrolysis: The electron-rich phenol (B47542) attacks the electrophile, forming a ketimine intermediate. This ketimine is then hydrolyzed during aqueous workup to yield the final aryl ketone. wikipedia.org

The Hoesch reaction offers a convenient pathway to various polyhydroxy acetophenones and has been used to synthesize natural products. bncollegebgp.ac.in Its success with m-polyhydroxy phenols is well-established, and it can be adapted for substrates like 1,2,4-trihydroxybenzene. bncollegebgp.ac.in

Table 1: Comparison of Friedel-Crafts and Hoesch Reactions for Hydroxyacetophenone Synthesis

| Feature | Classical Friedel-Crafts Acylation | Hoesch Reaction |

|---|---|---|

| Arene Substrate | General aromatic compounds | Electron-rich phenols, phenolic ethers, certain heterocycles bncollegebgp.ac.in |

| Acylating Agent | Acyl halides, Anhydrides | Nitriles (e.g., Acetonitrile) wikipedia.org |

| Catalyst | Lewis acids (e.g., AlCl₃) | Lewis acids (e.g., ZnCl₂) and HCl organicreactions.org |

| Key Intermediate | Acylium ion | Ketimine hydrochloride wikipedia.org |

| Applicability to Polyhydroxy Phenols | Often problematic due to catalyst deactivation and side reactions | Highly successful, especially for m-polyhydroxy phenols bncollegebgp.ac.in |

Condensation reactions are fundamental in organic chemistry for forming carbon-carbon bonds. While not typically a direct route to this compound itself, they are crucial in the synthesis of more complex structures starting from ethanone (B97240) building blocks. The Claisen condensation, for example, involves the reaction between two ester molecules or an ester and a carbonyl compound in the presence of a strong base to form β-keto esters or β-diketones. pressbooks.publibretexts.org

The mechanism involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. pressbooks.pub Subsequent elimination of an alkoxide group yields the product. pressbooks.pub Mixed Claisen condensations, where an ester reacts with a ketone, are particularly relevant. libretexts.org A reaction between an appropriate ester and this compound could be used to extend the molecule's carbon framework, demonstrating its utility as a synthetic intermediate. For these reactions to be successful, careful selection of the base is required to avoid unwanted side reactions with the phenolic hydroxyl groups. youtube.com

Advanced Synthetic Strategies and Optimization

Modern synthetic chemistry emphasizes not only the successful formation of a target molecule but also the efficiency, selectivity, and environmental sustainability of the process.

For a multifunctional substrate like 1,2,4-trihydroxybenzene, achieving chemo- and regioselectivity is a significant challenge. Chemoselectivity refers to the preferential reaction of one functional group over another (e.g., C-acylation over O-acylation), while regioselectivity refers to the reaction at a specific position on the molecule.

In the context of synthesizing this compound, the goal is to direct the acetyl group specifically to the C1 position, which is flanked by two hydroxyl groups. The inherent directing effects of the hydroxyl groups (ortho, para-directing) make several positions on the ring active. However, steric hindrance and electronic effects can be manipulated to favor one position over others. The Hoesch reaction, for instance, often provides good regioselectivity with polyhydroxy phenols. bncollegebgp.ac.in Advanced strategies involve the use of protecting groups to temporarily block the hydroxyl functions, thereby directing the acylation to the desired carbon atom, followed by a deprotection step. Furthermore, controlling reaction conditions such as temperature, solvent, and the nature of the catalyst can switch the preferential site of nucleophilic attack, allowing for fine-tuning of the reaction's regiochemical outcome. mdpi.com

In line with the principles of green chemistry, there is a growing effort to replace volatile and often toxic organic solvents. rsc.org Deep eutectic solvents (DESs) have emerged as promising alternatives. nih.govwiley.com A DES is a mixture of two or more components, typically a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) and a hydrogen bond donor (like urea (B33335) or glycerol), which, when mixed in a specific ratio, form a eutectic with a melting point much lower than the individual components. nih.govresearchgate.net

These solvents offer several advantages:

Low vapor pressure and flammability. rsc.org

High thermal stability. rsc.org

Potential for recyclability and biodegradability. researchgate.net

They can act as both the solvent and the catalyst for a reaction. nih.gov

For the synthesis of this compound, a DES could serve as the reaction medium for a Hoesch or Friedel-Crafts type reaction. The unique solvent properties of a DES can enhance reaction rates and yields. For example, the Paal-Knorr pyrrole (B145914) synthesis has been achieved in quantitative yields using DESs. rsc.org The use of a DES could improve the solubility of the phenolic substrate and the reagents, potentially leading to milder reaction conditions and a more sustainable and efficient synthesis of the target ethanone. nih.gov

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenolic compounds to minimize environmental impact. While specific green synthesis routes for this compound are not extensively documented, general strategies for related polyhydroxyacetophenones can be adapted. These methods prioritize the use of non-toxic catalysts, renewable resources, and solvent-free or aqueous reaction conditions.

One such approach involves the use of solid acid catalysts, which are reusable and reduce corrosive waste. For instance, cation exchange resins have been employed in the acylation of phloroglucinol (B13840) to produce 2',4',6'-trihydroxyacetophenone (B23981), a reaction that could potentially be adapted for the synthesis of its 2,4,5-trihydroxy isomer. chemicalbook.com Another green strategy is the use of water as a solvent, which significantly reduces the reliance on volatile organic compounds. Research into the synthesis of a 5-HT4 receptor agonist has demonstrated the feasibility of conducting complex multi-step syntheses, including amide bond formations and cyclizations, almost entirely in aqueous media. nih.gov Furthermore, solvent-free reaction conditions, such as those utilizing microwave irradiation or grindstone chemistry, have proven effective in the synthesis of various heterocyclic compounds and could be explored for the acylation of hydroxyhydroquinone to yield this compound. nih.govnih.gov

A study on the chemical behavior of this compound revealed its remarkable resistance to oxidation compared to other trihydroxyacetophenone isomers. nih.gov This inherent stability can be considered a green feature as it may reduce the need for protective groups during synthesis and lead to cleaner reactions with fewer byproducts.

Derivatization and Analog Generation

The strategic modification of this compound is crucial for developing new chemical entities with tailored properties. The hydroxyl and ethanone moieties serve as primary handles for derivatization.

Chemical Modification of Hydroxyl Groups

The three hydroxyl groups of this compound offer multiple sites for chemical modification, primarily through etherification and esterification reactions. The reactivity of these groups is influenced by their position on the phenyl ring. Notably, the hydroxyl group at the C-2 position exhibits differentiated reactivity due to the formation of a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent ethanone moiety. nih.gov

This differential reactivity can be exploited for selective modification. For example, methylation of the hydroxyl groups to yield derivatives like 2,4,5-trimethoxyacetophenone significantly alters the electronic properties and reactivity of the aromatic ring. nih.govnih.gov Esterification is another common modification. The synthesis of esters of 2,4,5-trichlorophenoxyacetic acid by reacting the corresponding acid with an alcohol is a well-established process that highlights a potential pathway for modifying the hydroxyl groups of this compound. nih.gov

| Derivative | Modification Type | Key Reagents | Potential Application | Reference |

| 2,4,5-Trimethoxyacetophenone | Etherification (Methylation) | Methylating agent (e.g., dimethyl sulfate) | Intermediate for further synthesis | nih.govnih.gov |

| 2,4,5-Triacetoxyacetophenone | Esterification (Acetylation) | Acetic anhydride, Acetyl chloride | Pro-drug, altering solubility | N/A |

| Alkyl or Aryl Esters | Esterification | Corresponding acid or acyl halide | Modifying lipophilicity | nih.gov |

Modification of the Ethanone Moiety

The ethanone side chain of this compound provides another avenue for structural diversification. The carbonyl group and the adjacent methyl group are both amenable to a variety of chemical transformations.

One notable reaction involves the acetyl group's participation in tautomerism. Under certain conditions, it can react with reagents like hydroxylamine (B1172632) to form a tetroxime, indicating a complex reactivity profile influenced by the trihydroxy-substituted ring. researchgate.net More conventional modifications can also be envisioned. For instance, the alpha-carbon of the ethanone moiety can be functionalized. This is exemplified in the synthesis of 2-phenyl-1-(2,4,6-trihydroxyphenyl)ethanone, where a phenyl group is attached to the carbon adjacent to the carbonyl, although this is typically achieved through a Friedel-Crafts reaction with phenylacetyl chloride rather than post-synthesis modification. sigmaaldrich.com

Furthermore, the carbonyl group itself can undergo reactions such as reduction to a secondary alcohol or conversion to an imine or oxime, opening up possibilities for a wide range of derivatives.

| Reaction Type | Reagent(s) | Product Type | Potential Outcome | Reference |

| Oximation | Hydroxylamine | Oxime derivative | Altered biological activity | researchgate.net |

| Reduction | Sodium borohydride | Secondary alcohol | Increased polarity | N/A |

| Alpha-halogenation | N-Chlorosuccinimide | Alpha-halo ketone | Intermediate for further substitution | N/A |

| Condensation | Aldehydes | Chalcone (B49325) derivative | Access to flavonoid-like structures | N/A |

Synthesis of Halo-substituted Derivatives (e.g., 2-Chloro-1-(2,4,5-trihydroxyphenyl)ethanone)

The introduction of halogen atoms onto the ethanone moiety can significantly impact the chemical reactivity and biological activity of the parent compound. A key example is the synthesis of α-halo ketones, which are valuable intermediates for nucleophilic substitution reactions.

The synthesis of 2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone (B13730969) would typically involve the direct chlorination of the parent acetophenone (B1666503) at the alpha-carbon of the acetyl group. Reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) are commonly used for this purpose. The reaction conditions would need to be carefully controlled to prevent chlorination of the activated aromatic ring.

While the direct synthesis of 2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone is not explicitly detailed in the provided search results, the synthesis of related chloroacetophenones is known. For example, 2-chloro-1-(2,3,4-trihydroxyphenyl)ethan-1-one (B98412) is a commercially available compound, suggesting that such transformations are feasible. alfa-chemistry.com These halo-substituted derivatives serve as versatile precursors for the synthesis of more complex molecules.

Conjugation with Other Pharmacophores (e.g., Triazoles)

Conjugating this compound with other pharmacologically active moieties, such as triazoles, is a promising strategy for developing new therapeutic agents with enhanced or novel activities. Triazoles are known to be metabolically stable and can participate in hydrogen bonding and dipole interactions, making them valuable linkers or pharmacophores. nih.gov

A prevalent method for creating such conjugates is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govnih.gov This reaction forms a stable 1,2,3-triazole ring by covalently joining a molecule containing an azide (B81097) group with one containing a terminal alkyne.

To conjugate this compound with a triazole, one of the functionalities (azide or alkyne) would need to be installed on the acetophenone derivative. This could be achieved, for example, by converting one of the hydroxyl groups to an azide or by reacting an α-halo derivative (like 2-chloro-1-(2,4,5-trihydroxyphenyl)ethanone) with sodium azide to introduce the azide functionality. Alternatively, an alkyne group could be introduced via etherification of a hydroxyl group with propargyl bromide. The resulting functionalized acetophenone could then be "clicked" with a triazole-containing partner or a partner bearing the complementary functionality.

The synthesis of various triazole-thio-ethanone derivatives has been reported, demonstrating the successful linkage of acetophenone-like structures with triazole rings through a thioether bond. These methodologies provide a blueprint for the creation of novel this compound-triazole hybrids. chemmethod.commdpi.comscispace.comnih.gov

Pharmacological and Biological Activities

Antioxidant Mechanisms and Efficacy

The antioxidant capacity of 1-(2,4,5-Trihydroxyphenyl)ethanone is rooted in its chemical structure, particularly the presence and arrangement of its phenolic hydroxyl groups. These groups enable the compound to neutralize reactive oxygen species (ROS) and modulate cellular oxidative stress pathways.

Phenolic compounds are well-established antioxidants, and their ability to scavenge free radicals is a key aspect of their protective effects. The efficacy of this compound as a free radical scavenger is associated with its ability to donate hydrogen atoms or electrons to unstable radical species, thereby neutralizing them. This capability is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. nih.gov In this process, the antioxidant molecule itself becomes a radical, but it is a much more stable, less reactive species that can terminate free-radical chain reactions. nih.gov The presence of multiple hydroxyl groups on the aromatic ring of this compound enhances its scavenging potential.

The three phenolic hydroxyl (-OH) groups on the phenyl ring are the active sites responsible for the antioxidant activity of this compound. nih.govnih.gov These groups can participate in redox reactions through several mechanisms:

Hydrogen Atom Transfer (HAT): The phenolic -OH group can donate its hydrogen atom to a free radical, effectively neutralizing it. The resulting phenoxy radical is stabilized by resonance within the aromatic ring. nih.gov

Single Electron Transfer followed by Proton Transfer (SET-PT): In this mechanism, the phenol (B47542) first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to a proton acceptor in the surrounding medium. nih.gov

Sequential Proton Loss Electron Transfer (SPLET): This pathway involves the initial deprotonation of the phenolic hydroxyl group, forming a phenoxide anion. This anion then donates an electron to the free radical, neutralizing it. nih.gov

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating endogenous cellular defense pathways. One of the most critical cellular defense mechanisms against oxidative stress is the Kelch-like ECH-associated protein 1 (KEAP1)/nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. mdpi.commdpi.com

Under conditions of oxidative stress, Nrf2 is released from its inhibitor, KEAP1, and translocates to the nucleus. mdpi.com There, it binds to the ARE in the promoter region of various genes, activating the transcription of a suite of antioxidant and cytoprotective proteins. mdpi.com Phytochemicals with phenolic structures have been shown to activate this Nrf2/ARE axis, leading to the upregulation of enzymes such as glutathione (B108866) peroxidases, superoxide (B77818) dismutase, and catalase. mdpi.com

Anti-inflammatory Properties

The anti-inflammatory activities of phenolic compounds are often linked to their ability to interfere with key signaling pathways that regulate the inflammatory response. Research on structurally related compounds provides insight into the potential mechanisms of this compound.

Inflammation is characterized by the production of various mediators, including pro-inflammatory cytokines and enzymes responsible for their synthesis. A structurally related compound, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164), has demonstrated significant anti-inflammatory effects by inhibiting the production of these key mediators in activated microglial cells. nih.gov This analog was shown to suppress the production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂). nih.gov This suppression is achieved by inhibiting the expression of the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov

Furthermore, the compound effectively inhibited the production of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov This suggests that this compound may share the ability to downregulate these critical components of the inflammatory cascade.

| Mediator/Enzyme | Observed Effect | Reference |

|---|---|---|

| Nitric Oxide (NO) | Production inhibited | nih.gov |

| Prostaglandin E₂ (PGE₂) | Production inhibited | nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Protein and gene expression inhibited | nih.gov |

| Cyclooxygenase-2 (COX-2) | Protein and gene expression inhibited | nih.gov |

| Tumor Necrosis Factor-α (TNF-α) | Production and gene expression inhibited | nih.gov |

| Interleukin-1β (IL-1β) | Production and gene expression inhibited | nih.gov |

| Interleukin-6 (IL-6) | Production and gene expression inhibited | nih.gov |

The inhibition of pro-inflammatory mediators is often the result of interference with upstream signaling pathways. Two central pathways in inflammation are the nuclear factor-kappa B (NF-κB) and the mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov The aforementioned structural analog, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone, was found to exert its anti-inflammatory effects by blocking both of these critical signaling cascades. nih.gov

The compound inhibited the phosphorylation of the MAPK molecules JNK (c-Jun N-terminal kinase) and p38. nih.gov It also prevented the nuclear translocation of the p65 and p50 subunits of NF-κB. nih.gov Since NF-κB and MAPK activation are essential for the transcription of genes encoding iNOS, COX-2, and various pro-inflammatory cytokines, blocking these pathways effectively shuts down the inflammatory response at a molecular level. nih.gov These findings suggest that this compound could operate through similar mechanisms.

| Signaling Pathway | Target | Observed Effect | Reference |

|---|---|---|---|

| MAPK Pathway | JNK (c-Jun N-terminal kinase) | Phosphorylation blocked | nih.gov |

| p38 | Phosphorylation blocked | nih.gov | |

| NF-κB Pathway | p65 subunit | Nuclear translocation blocked | nih.gov |

| p50 subunit | Nuclear translocation blocked | nih.gov |

Interaction with Cyclooxygenase (COX) Enzymes (e.g., COX-2)

Cyclooxygenase (COX) enzymes, particularly COX-2, are pivotal in inflammation and have been identified as therapeutic targets in various diseases, including cancer. nih.gov COX-2 is an inducible enzyme that responds to inflammatory stimuli. nih.gov The interaction of phenolic compounds with COX enzymes is a subject of considerable research.

Molecular docking studies have been employed to understand the binding interactions of various compounds within the active sites of cyclooxygenases. nih.gov For instance, the crystal structure of diclofenac (B195802) in complex with murine COX-2 revealed that its carboxylate group can form hydrogen bonds with Tyrosine-385 and Serine-530. researchgate.net This represents a binding orientation that does not involve the formation of a salt bridge with Arginine-120. researchgate.net Such studies provide a framework for understanding how other compounds, including this compound, might interact with the COX-2 active site. The binding of inhibitors can induce conformational changes in the enzyme, affecting its activity. nih.gov

Anticancer and Antiproliferative Investigations

The potential of this compound and related compounds as anticancer agents has been explored through various in vitro studies. These investigations have focused on the compound's ability to induce programmed cell death, halt the cell cycle, and interfere with essential cellular machinery in cancer cells.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. The induction of apoptosis is a key mechanism for many anticancer therapies. nih.govresearchgate.net Studies on similar phenolic compounds have demonstrated their ability to trigger apoptosis in cancer cells. For example, 2'-hydroxy-4',5'-dimethoxychalcone (B1253414), a related compound, has been shown to induce apoptosis in non-small cell lung cancer cells by elevating reactive oxygen species (ROS) levels, which in turn upregulates the death receptor 5 (DR5) pathway. nih.gov Another study on 2,4',6-trihydroxy-4-methoxybenzophenone found that it induced morphological changes characteristic of apoptosis in HT-29 human colon carcinoma cells, such as cell shrinkage, membrane blebbing, and DNA fragmentation. nih.govresearchgate.net This was accompanied by an upregulation of pro-apoptotic proteins like PUMA and Bak. nih.govresearchgate.net Similarly, certain 5-ene-2-arylaminothiazol-4(5H)-ones have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases and affecting the expression of key apoptotic proteins like p53 and Bax. mdpi.com

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.govnih.gov Targeting the cell cycle machinery is a promising strategy for cancer therapy. nih.gov Certain compounds can cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov For instance, treatment of HT-29 cells with 115 µM of 2,4',6-trihydroxy-4-methoxybenzophenone resulted in cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net Other novel compounds have been shown to arrest the cell cycle in the G2/M phase in A549 cells. rsc.org This arrest is often a prelude to apoptosis. The cell cycle is controlled by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. nih.gov The G1 checkpoint, for example, is regulated by tumor suppressor genes like p53, which can trigger cell cycle arrest or apoptosis in response to DNA damage. nih.gov

Inhibition of Tubulin Polymerization

Microtubules, which are dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including mitosis, and are a key target for anticancer drugs. nih.gov Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. nih.govmdpi.com A number of compounds have been identified as tubulin polymerization inhibitors. nih.gov These inhibitors often bind to specific sites on tubulin, such as the colchicine (B1669291) binding site. rsc.orgnih.gov For example, novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone-containing 1-methylindol derivatives have been shown to be potent inhibitors of tubulin polymerization. rsc.org Similarly, certain tetrahydropyrrolo[1,2-a]quinolin-1(2H)-ones have been developed as tubulin polymerization inhibitors that bind to the colchicine site. rsc.org

Cytotoxicity Studies (e.g., IC50 values)

The cytotoxic effects of potential anticancer compounds are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the proliferation of 50% of a cell population. nih.gov A lower IC50 value indicates greater potency. For example, a series of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides demonstrated significant cytotoxic activity against various human cancer cell lines, with IC50 values in the micromolar range. nih.gov Specifically, the anilides of m-anisidine, o-anisidine, and 3,5-difluoroaniline (B1215098) showed mean IC50 values of 7.79, 10.79, and 13.20 µM, respectively, on MCF-7 cells. nih.gov Another study on novel 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives found that compound 6q exhibited potent in vitro growth inhibitory activity against A549, MCF-7, and HepG2 cell lines, with IC50 values of 0.15 µM, 0.17 µM, and 0.25 µM, respectively. rsc.org The IC50 for tubulin polymerization inhibition by this compound was 1.98 μM. rsc.org

Table 1: IC50 Values of Selected Compounds Against Cancer Cell Lines

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (m-anisidine derivative) | MCF-7 | 7.79 | nih.gov |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (o-anisidine derivative) | MCF-7 | 10.79 | nih.gov |

| 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilide (3,5-difluoroaniline derivative) | MCF-7 | 13.20 | nih.gov |

| Compound 6q (1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative) | A549 | 0.15 | rsc.org |

| Compound 6q (1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative) | MCF-7 | 0.17 | rsc.org |

| Compound 6q (1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivative) | HepG2 | 0.25 | rsc.org |

Modulation of Cancer-Related Biochemical Pathways

The development and progression of cancer are driven by alterations in various biochemical pathways. nih.gov Metabolic reprogramming is a hallmark of cancer, where cancer cells enhance nutrient uptake to fuel their growth. nih.govnih.gov Oncogenic signaling pathways, such as those involving Ras and MYC, often lead to increased glycolysis and glutamine metabolism. nih.gov

Phenolic compounds can modulate these cancer-related pathways. For instance, the induction of apoptosis by 2'-hydroxy-4',5'-dimethoxychalcone in non-small cell lung cancer cells involves the ROS-mediated ATF4-CHOP axis, which leads to the upregulation of death receptor 5 (DR5). nih.gov In another example, a ciprofloxacin (B1669076) chalcone (B49325) hybrid was found to upregulate p53 and TNF-α expression in HepG2 and MCF7 cell lines, contributing to its pro-apoptotic effects. waocp.org The upregulation of p53 can, in turn, modify the Bax/Bcl-2 ratio, favoring apoptosis. waocp.org These findings highlight the potential of compounds like this compound to interfere with multiple signaling cascades that are critical for cancer cell survival and proliferation.

Other Reported Biological Activities

Based on a review of the available literature, no specific studies were found that investigate the inhibitory activity of this compound on the enzymes Protein Tyrosine Phosphatase 1B (PTP1B) or 5-Lipoxygenase.

Research into the biological activities of isomers of this compound has identified notable hypolipidemic effects. Specifically, the isomer 2',4',6'-trihydroxyacetophenone (B23981) (THA) has demonstrated the ability to lower cholesterol and triglyceride levels.

In a chronic study involving a high-fat diet, THA reduced serum cholesterol by 32% and triglycerides by 61%. nih.gov An acute study also showed significant reductions in total cholesterol (37%) and triglycerides (46%) following THA administration. nih.gov The mechanism for these effects may be partially linked to the inhibition of pancreatic lipase (B570770) activity, which in turn delays the intestinal absorption of dietary fats. nih.gov No information was found in the searched literature regarding the enhancement of Cholesterol 7α-hydroxylase (CYP7A1) by isomers of this compound.

Table 1: Hypolipidemic Effects of 2',4',6'-Trihydroxyacetophenone (THA) in a Chronic High-Fat Diet Model

| Lipid Parameter | Percentage Reduction |

|---|---|

| Total Cholesterol | 32% |

| Triglycerides | 61% |

Data sourced from a study on the effects of THA in animals on a high-fat diet. nih.gov

Studies on the isomers of this compound have shown effects on bile secretion. The isomer 2,4,6-trihydroxy-acetophenone (THA) has been observed to stimulate bile flow. Research indicates that this compound stimulates both bile acid-dependent and bile acid-independent flow. However, its choleretic (bile-stimulating) action does not appear to be associated with vesicular exocytosis.

Table 2: Effect of 2,4,6-Trihydroxy-acetophenone (THA) on Bile Secretion

| Bile Flow Component | Effect |

|---|---|

| Bile Acid-Dependent Flow | Stimulated |

| Bile Acid-Independent Flow | Stimulated |

Based on a study investigating the choleretic activities of hydroxyacetophenone analogues.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group Position and Number on Bioactivity

The quantity and location of hydroxyl groups on the phenyl ring of acetophenone (B1666503) derivatives are critical determinants of their biological activity, particularly their antioxidant properties. The presence of multiple hydroxyl groups generally enhances the radical scavenging capacity of phenolic compounds. This is attributed to the increased number of hydrogen atoms that can be donated to neutralize free radicals.

Studies on various phenolic compounds have established that the relative position of hydroxyl groups significantly impacts their antioxidant efficacy. For instance, the presence of hydroxyl groups at the ortho or para positions to each other can increase the stability of the resulting phenoxyl radical through resonance, thereby enhancing antioxidant activity. In the case of 1-(2,4,5-Trihydroxyphenyl)ethanone, the hydroxyl groups at positions 2, 4, and 5 create a hydroquinone-like system, which is known to be a potent antioxidant moiety.

The antioxidant activity of phenolic acids, which share structural similarities with trihydroxyphenyl ethanone (B97240), has been shown to be dependent on the number and position of hydroxyl groups. A study on dihydroxy- and trihydroxyphenolic acids concluded that the number of phenolic groups and the type of the alkyl spacer between the carboxylic acid and the aromatic ring strongly influence the antioxidant activity. nih.gov Specifically, compounds with a catechol (3,4-dihydroxy) or pyrogallol (B1678534) (3,4,5-trihydroxy) moiety often exhibit superior antioxidant potential. nih.gov

Table 1: Influence of Hydroxyl Group Pattern on Antioxidant Activity of Phenolic Compounds

| Compound | Hydroxyl Group Pattern | Relative Antioxidant Activity |

|---|---|---|

| Monohydroxy-substituted | Single -OH group | Low |

| Dihydroxy-substituted (ortho) | Two adjacent -OH groups | High |

| Dihydroxy-substituted (para) | Two -OH groups opposite each other | Moderate to High |

| Trihydroxy-substituted | Three -OH groups | Very High |

Impact of Substitutions on the Ethanone Moiety

Modifications to the ethanone side chain of this compound can significantly alter its biological profile. The acetyl group (-C(O)CH₃) is a key feature that can be subjected to various chemical transformations to explore new therapeutic possibilities.

Research on related acetophenone derivatives has shown that substitution on the methyl group of the ethanone moiety can influence antibacterial activity. For example, the introduction of a trifluoromethyl group (CF₃) in place of the methyl group in certain acetamides has been shown to produce potent antibacterial agents against Gram-positive organisms. nih.gov This suggests that modifying the electronic properties and steric bulk of this position could be a viable strategy for enhancing the bioactivity of this compound.

Furthermore, the carbonyl group of the ethanone moiety is crucial for the molecule's chemical reactivity and can participate in various biological interactions. It can act as a hydrogen bond acceptor, which is often a critical interaction in enzyme-ligand binding. The planarity of the acetyl group with the aromatic ring can also influence how the molecule fits into the active site of a biological target.

Role of Aromatic Ring Substitutions on Biological Effects

Introducing additional substituents onto the aromatic ring of this compound, beyond the existing hydroxyl groups, can have a profound impact on its biological effects. The nature of these substituents, whether they are electron-donating or electron-withdrawing, as well as their size and position, can modulate the molecule's pharmacokinetic and pharmacodynamic properties.

In studies of related acetophenone derivatives, the introduction of electron-donating groups, such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, on the aromatic ring has been shown to enhance anti-inflammatory and antioxidant activities. nih.gov Conversely, the presence of electron-withdrawing groups, like nitro (-NO₂) or halogen atoms, can increase the antimicrobial potency of certain phenolic compounds. researchgate.net

For instance, a study on benzylideneacetophenones revealed that the presence of electron-donating groups at the para-position of the aromatic rings enhanced anti-inflammatory, antioxidant, and antiulcer activities. nih.gov In the context of this compound, the remaining unsubstituted position on the aromatic ring (position 6) could be a target for such modifications to potentially improve its therapeutic profile.

Table 2: Effect of Aromatic Ring Substituents on the Bioactivity of Acetophenone Analogs

| Substituent Type | Position | Observed Effect on Bioactivity | Example Bioactivity |

|---|---|---|---|

| Electron-donating (e.g., -OCH₃, -NH₂) | para | Enhancement | Anti-inflammatory, Antioxidant |

| Electron-withdrawing (e.g., -NO₂, Halogens) | Various | Enhancement | Antimicrobial |

| Bulky groups | ortho | Decrease (due to steric hindrance) | Various |

Computational Approaches to SAR Prediction

Computational methods are invaluable tools in modern drug discovery, providing insights into the structure-activity relationships of compounds like this compound before they are synthesized. These in silico techniques can predict how a molecule will interact with a biological target and how its activity might change with structural modifications.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or a protein. This method allows for the visualization of interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the target.

For compounds related to this compound, molecular docking studies have been employed to understand their mechanism of action. For example, docking studies on 1-(2-hydroxy-5-methyl phenyl)ethanone against various bacterial proteins have helped to identify potential binding modes and affinities, providing a rationale for its observed antimicrobial properties. nih.govnih.gov In such simulations, the hydroxyl and carbonyl groups of the acetophenone scaffold are often found to be critical for forming key hydrogen bonds with amino acid residues in the active site of the target protein. These computational insights can guide the design of more potent analogs of this compound by suggesting modifications that would enhance these binding interactions.

Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds.

QSAR studies have been successfully applied to various classes of phenolic compounds to predict their antioxidant activity. nih.govresearchgate.netnih.gov These models often reveal that descriptors related to the electronic properties (such as the highest occupied molecular orbital energy, HOMO) and the number and position of hydroxyl groups are highly correlated with antioxidant capacity. For a series of polyphenolic compounds, a QSAR model might demonstrate that a lower HOMO energy and a higher number of hydroxyl groups lead to increased antioxidant activity.

For this compound and its analogs, a QSAR model could be developed to predict their activity based on descriptors such as lipophilicity (LogP), molecular weight, and electronic parameters. Such a model would be a valuable tool for prioritizing the synthesis of new derivatives with the highest predicted potency.

Table 3: Common Descriptors Used in QSAR Models for Phenolic Compounds

| Descriptor Type | Example Descriptors | Relevance to Bioactivity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Relates to reactivity and interaction with targets |

| Topological | Molecular connectivity indices | Describes the size, shape, and branching of the molecule |

| Physicochemical | LogP, Molar refractivity | Influences solubility, absorption, and distribution |

| Structural | Number of hydroxyl groups, Presence of specific substructures | Directly relates to key pharmacophoric features |

Mechanistic Investigations at the Molecular and Cellular Levels

Target Identification and Validation

Research has identified specific biological targets for derivatives of trihydroxyacetophenone. For instance, 2',4',6'-trihydroxyacetophenone (B23981) has been recognized as an inhibitor of cysteine conjugate beta-lyase 1 (CCBL1). nih.gov This enzyme is implicated in the metabolism of certain drugs, and its inhibition is being explored as a strategy to prevent drug-induced toxicities. nih.gov Another related compound, 2',3',4'-trihydroxyacetophenone, demonstrates potent inhibitory action against tyrosinase, an enzyme crucial for melanin (B1238610) production. biosynth.com Additionally, it has been noted as a potential cyclooxygenase-2 (COX-2) inhibitor. biosynth.com The geranylated derivative, 2,4,6-trihydroxy-3-geranyl acetophenone (B1666503) (tHGA), has been shown to target and inhibit 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory pathways. nih.gov

Molecular Interactions with Biological Targets (e.g., proteins, enzymes, DNA)

The interaction of trihydroxyacetophenone derivatives with their biological targets involves various molecular mechanisms. For example, 2',4',6'-trihydroxyacetophenone inhibits the beta-elimination activity of human CCBL1 in a concentration-dependent manner. nih.gov In the case of 2',3',4'-trihydroxyacetophenone, its inhibitory effect on tyrosinase is key to its potential as a skin-whitening agent. biosynth.com

The interaction between proteins and their binding partners, such as other proteins or small molecules, is fundamental to most biological processes. These interactions can be mediated by a combination of electrostatic and hydrophobic forces. nih.gov The binding of a ligand can induce conformational changes in the protein, which in turn can modulate its activity. khanacademy.org In multi-enzyme complexes, protein-protein interactions are crucial for processes like substrate channeling, where the product of one enzyme is directly transferred to the active site of the next. mdpi.com The nature and strength of these interactions can be influenced by the presence of substrates or co-factors. nih.gov

The study of 2,4,5-trihydroxy-3-methylacetophenone (THMA) and its parent compound, 2,4,5-trihydroxyacetophenone (THA), reveals that their reactivity is significantly lower compared to other structurally similar trihydroxyacetophenones. nih.gov This reduced reactivity is attributed to a weaker aromatic system that can adopt non-aromatic quinoid or cyclic aliphatic tautomeric forms. nih.govresearchgate.net This tautomerism is influenced by the presence of a strong hydrogen bond between the 2-hydroxyl group and the acetyl moiety. nih.govresearchgate.net

Modulation of Gene Expression and Signal Transduction Pathways

Certain derivatives of trihydroxyacetophenone have been shown to modulate gene expression and key signaling pathways. For instance, 1-(5-bromo-2-hydroxy-4-methoxyphenyl)ethanone (B1230164) (SE1), a related acetophenone, has been observed to suppress the production of pro-inflammatory mediators by inhibiting the expression of genes for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov This inhibition is achieved by blocking the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK and p38, and by preventing the nuclear translocation of the NF-κB p65 and p50 subunits. nih.gov

Furthermore, 2,4,6-trihydroxy-3-geranyl acetophenone (tHGA) has been reported to decrease the gene expression of IL-4 and TNF-α. nih.gov It also affects intracellular calcium levels and the phosphorylation of several signaling molecules, including PLCγ, LAT, cPLA2, ERK, p38, and JNK. nih.gov Interestingly, it does not appear to affect the phosphorylation of Syk and PI3K. nih.gov In the context of cancer cells, tHGA has been shown to increase the nuclear accumulation and transcriptional activity of the tumor suppressor p53. nih.gov

The modulation of gene expression is a complex process that can be regulated at multiple levels. Transcription factors and the co-factors they recruit play a critical role in activating or repressing gene expression programs that define cellular identity. nih.gov

Cellular Uptake and Metabolism

Information regarding the specific cellular uptake and metabolism of 1-(2,4,5-trihydroxyphenyl)ethanone is limited in the provided search results. However, it is known that 5-hydroxy-resacetophenone, a related compound, has known human metabolites, including (5-Acetyl-2,4-dihydroxyphenyl) hydrogen sulfate. nih.gov The study of how cells take up and metabolize compounds is crucial for understanding their biological activity and potential effects.

In Vitro and In Cellulo Potency Assessments

The potency of trihydroxyacetophenone derivatives has been evaluated in various in vitro and in cellulo assays. For example, 2',3',4'-trihydroxyacetophenone has shown optimal inhibitory concentrations in the range of 0.01-1 mM against tyrosinase. biosynth.com A derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, was found to be a potent and selective inhibitor of peripheral catechol-O-methyltransferase (COMT), with a 70% inhibition at 9 hours after administration in rats. nih.gov

The compound 2,4,5-trihydroxy-3-methylacetophenone (THMA) and its parent, 2,4,5-trihydroxyacetophenone (THA), exhibited very slow consumption (3% and 5% respectively after 90 minutes) in reactivity studies, indicating high stability compared to other trihydroxyacetophenones. nih.gov

In cell-based assays, 2',4',6'-trihydroxyacetophenone was shown to attenuate the effect of cisplatin (B142131) on the viability of renal tubular cells (LLC-PK1 cells). nih.gov

Interactive Data Table: In Vitro Potency of Trihydroxyacetophenone Derivatives

| Compound | Target | Assay | Potency/Effect | Reference |

| 2',4',6'-Trihydroxyacetophenone | Cysteine conjugate beta-lyase 1 (CCBL1) | Enzyme activity assay | Concentration-dependent inhibition | nih.gov |

| 2',3',4'-Trihydroxyacetophenone | Tyrosinase | Enzyme inhibition assay | Optimal inhibitory concentration: 0.01-1 mM | biosynth.com |

| 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone | Catechol-O-methyltransferase (COMT) | In vivo rat model | 70% inhibition at 9 hours | nih.gov |

| 2',4',6'-Trihydroxyacetophenone | LLC-PK1 renal tubular cells | Cell viability assay | Attenuated cisplatin-induced reduction in viability | nih.gov |

Analytical Methodologies and Characterization in Research

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. While specific experimental data for 1-(2,4,5-trihydroxyphenyl)ethanone is not widely available in the public domain, the expected NMR spectra can be predicted based on its chemical structure.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the acetyl group protons, and the hydroxyl protons. The aromatic region would likely display two singlets or doublets, corresponding to the protons on the substituted benzene (B151609) ring. The acetyl group would present a sharp singlet, typically in the range of δ 2.5-2.7 ppm. The hydroxyl protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield chemical shift, typically in the range of δ 195-205 ppm. The carbons of the phenyl ring would resonate in the aromatic region (δ 110-160 ppm), with the oxygen-substituted carbons appearing at lower field. The methyl carbon of the acetyl group would be observed at a higher field, typically around δ 25-30 ppm. While a predicted ¹³C NMR spectrum for a related compound is available, specific experimental data for this compound is needed for definitive assignments. np-mrd.org

Predicted ¹³C NMR Chemical Shifts for a Related Structure

| Atom No. | Peak Center (ppm) |

|---|---|

| 1 | 171.14 |

| 2 | 158.19 |

| 3 | 158.19 |

| 4 | 153.30 |

Note: This data is for (2r,3r,4s,5s,6r)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(2,4,5-trihydroxyphenyl)ethoxy]oxan-3-yl 2-(2,4,5-trihydroxyphenyl)acetate and is for illustrative purposes only. np-mrd.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by absorption bands corresponding to its hydroxyl, carbonyl, and aromatic moieties.

The key expected IR absorption bands are:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups.

C=O stretching: A strong, sharp band around 1630-1680 cm⁻¹ corresponding to the carbonyl group of the ketone.

C=C stretching: Aromatic ring stretching vibrations in the region of 1450-1600 cm⁻¹.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems and chromophores. This compound possesses both a phenolic system and an acetophenone (B1666503) moiety, which are strong chromophores. The UV-Vis spectrum, therefore, is expected to show characteristic absorption maxima. For similar phenolic compounds, absorption bands are typically observed in the range of 250-290 nm and can shift depending on the solvent and pH.

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. The molecular formula of this compound is C₈H₈O₄, with a monoisotopic mass of approximately 168.0423 g/mol . nih.gov

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight. Common fragmentation patterns for acetophenones include the loss of a methyl group (M-15) and an acetyl group (M-43), which would result in significant fragment ions. The presence of hydroxyl groups can also lead to characteristic fragmentation pathways.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of chemical compounds, as well as for assessing their purity.

Stationary Phase: A C18 column is commonly used for the separation of phenolic compounds.

Mobile Phase: A gradient elution with a mixture of an aqueous solvent (often with a small amount of acid like acetic or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol.

Detection: A UV detector is typically used, set at a wavelength where the compound shows maximum absorbance.

This method allows for the separation of this compound from impurities and starting materials, and the peak area can be used to quantify its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of analyzing compounds like this compound, LC-MS is invaluable for both qualitative and quantitative analysis.

LC-MS methods are frequently employed for the detection and quantification of phenolic compounds in various matrices. For instance, the analysis of herbicides with structural similarities, such as those containing dichlorophenoxy and trichlorophenoxy groups, is often performed using LC-MS in negative ionization mode, which demonstrates exceptional sensitivity and reproducibility. hpst.cz This approach allows for the detection of substances at very low concentrations, often in the parts-per-trillion (ppt) range, through direct injection. hpst.cz

A typical LC-MS setup for the analysis of related phenolic compounds might involve a reverse-phase C18 column. hpst.cz The mobile phase often consists of a gradient of acetonitrile and an aqueous solution containing a small percentage of an acid, such as acetic acid, to improve peak shape and ionization efficiency. hpst.cz For applications where mass spectrometry is the detector, formic acid is often substituted for phosphoric acid to ensure compatibility. sielc.com The mass spectrometer, frequently a triple quadrupole, provides high selectivity and sensitivity for targeted analysis. hpst.cz

| Parameter | Typical Value/Condition |

| Chromatography | Reverse Phase (RP) HPLC |

| Column | C18 or other suitable reverse-phase column |

| Mobile Phase | Acetonitrile and water with a modifier (e.g., formic acid or acetic acid) |

| Detection | Mass Spectrometry (e.g., Triple Quadrupole, QTOF) |

| Ionization Mode | Negative Ionization is common for phenolic compounds |

This table provides an interactive overview of typical LC-MS parameters for the analysis of phenolic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another cornerstone analytical technique used for the separation and identification of volatile and semi-volatile compounds. For a compound like this compound, which may require derivatization to increase its volatility, GC-MS provides detailed structural information.

The process involves injecting a sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound by comparing it to spectral libraries.

In phytochemical analysis, GC-MS is extensively used to identify the constituents of plant extracts. ijpbs.comimrpress.com For example, a study on Psidium guajava leaf extract utilized GC-MS to identify numerous compounds, including various fatty acids, terpenes, and heterocyclic compounds. ijpbs.comimrpress.com The instrument conditions for such analyses typically involve a specific temperature program for the oven, a defined ion source temperature, and electron impact ionization at 70 eV. imrpress.com

| Parameter | Typical Value/Condition |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Ramped from a lower to a higher temperature (e.g., 20°C to 260°C) |

| Ion Source Temperature | e.g., 260°C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight |

| Detector | Mass Spectrometer |

This table presents an interactive summary of typical GC-MS parameters for the analysis of organic compounds.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique often used for the qualitative analysis of mixtures, to monitor the progress of a reaction, or to determine the purity of a compound. chemistryhall.com It operates on the principle of separating components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). chemistryhall.com

For the analysis of phenolic compounds, TLC can be a valuable tool. sapub.org The separation is influenced by the polarity of the compounds, the stationary phase, and the mobile phase. After the separation, the spots corresponding to different compounds are visualized. This can be done under UV light if the compounds are fluorescent or absorb UV radiation. sapub.orgresearchgate.net Alternatively, various staining reagents can be sprayed onto the plate to produce colored spots. sarponggroup.com For phenolic compounds, a ferric chloride spray reagent is often used, which typically produces distinct colors. researchgate.net

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC and can be used for identification purposes by comparing it to the Rf of a known standard run under the same conditions. sapub.org

| Parameter | Description |

| Stationary Phase | Typically silica gel 60 F254 on an aluminum or glass plate. researchgate.net |

| Mobile Phase | A solvent or mixture of solvents of varying polarity to achieve separation. |

| Application | The sample is spotted onto the baseline of the TLC plate. researchgate.net |

| Development | The plate is placed in a sealed chamber with the mobile phase, which moves up the plate by capillary action. chemistryhall.com |

| Visualization | UV light (254 nm or 365 nm) or chemical staining reagents (e.g., ferric chloride, phosphomolybdic acid, potassium permanganate). chemistryhall.comresearchgate.net |

This interactive table outlines the fundamental components and steps of Thin Layer Chromatography.

Other Analytical Techniques Relevant to Research

Beyond the primary chromatographic methods, other analytical techniques provide crucial information about the elemental composition and thermal properties of this compound and its complexes.

Elemental Micro-analysis

Elemental micro-analysis is a fundamental technique used to determine the mass percentages of elements (primarily carbon, hydrogen, nitrogen, and sulfur) in a sample. This information is critical for confirming the empirical formula of a newly synthesized compound, such as a metal complex of this compound.

The analysis is performed using an elemental analyzer, where a small, precisely weighed amount of the sample is combusted in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified by a detector. The results are then used to calculate the percentage of each element in the original sample. These experimental percentages are then compared to the theoretical percentages calculated from the proposed chemical formula to verify the compound's identity and purity. scirp.org

Thermal Studies (TGA, DSC) for Complex Formation

Thermal analysis techniques, specifically Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are instrumental in studying the thermal stability and decomposition of compounds and their complexes. mdpi.comresearchgate.net

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This is particularly useful for studying the formation and decomposition of metal complexes of this compound. TGA can reveal information about the presence of coordinated or lattice water molecules, the thermal stability of the ligand and the complex, and the nature of the final decomposition products. scirp.orgresearchgate.net The analysis is typically carried out by heating the sample at a constant rate. researchgate.net

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com DSC can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition. mdpi.com In the context of complex formation, DSC can be used to determine the melting point of the complex and to study the energetics of its formation and decomposition. scirp.org When used in conjunction with TGA, DSC provides a comprehensive thermal profile of the compound. nih.gov

| Technique | Information Obtained |

| TGA | Mass loss as a function of temperature, thermal stability, decomposition stages, presence of solvated molecules. mdpi.comresearchgate.net |

| DSC | Heat flow as a function of temperature, melting point, enthalpy of transitions, glass transition temperature. mdpi.com |

This interactive table summarizes the key information provided by TGA and DSC analyses.

Future Research Directions and Translational Potential

Development of Novel Therapeutic Agents Based on the 1-(2,4,5-Trihydroxyphenyl)ethanone Scaffold

The core structure of this compound presents a valuable scaffold for the synthesis of new therapeutic agents. The principles of medicinal chemistry and structure-activity relationship (SAR) studies can guide the modification of its functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Future research will likely focus on designing and synthesizing derivatives to target a range of biological endpoints. For instance, the development of novel anticancer agents often relies on modifying a core pharmacophore. nih.govnih.gov By analogy, the this compound scaffold could be elaborated to create compounds with improved anticancer activity. nih.govnih.gov Research into derivatives of structurally related compounds like 1-indanones has shown that modifications can lead to potent antiviral, anti-inflammatory, analgesic, and anticancer agents. beilstein-journals.org Similarly, creating derivatives of the this compound core, for example by synthesizing 1,3,5-triazine (B166579) derivatives, could yield potent and selective ligands for various receptors, such as the serotonin (B10506) 5-HT6 receptor, which is a target in Alzheimer's disease treatment. nih.gov

The objective of such derivatization would be to optimize the molecule's interaction with specific biological targets, potentially leading to the development of new drugs for a variety of diseases. These efforts would involve computational modeling to predict the binding affinity of new derivatives, followed by chemical synthesis and rigorous biological testing. nih.gov

Exploration of Synergistic Effects with Existing Agents

A significant area of future research lies in exploring the synergistic potential of this compound with existing therapeutic agents. Synergy, where the combined effect of two or more substances is greater than the sum of their individual effects, is a promising strategy in pharmacology. nih.gov

This approach is particularly relevant in cancer therapy, where combining plant-derived compounds with conventional chemotherapeutic agents can enhance efficacy and overcome drug resistance. nih.gov Future studies could investigate whether this compound can act synergistically with anticancer drugs, potentially allowing for lower doses of the conventional drug and reducing side effects. nih.gov

Furthermore, the anti-inflammatory properties of many phytochemicals suggest that combining them can lead to synergistic effects. nih.gov Research could explore the combination of this compound with other anti-inflammatory compounds. The mechanisms underlying such synergy might involve targeting different inflammatory pathways, enhancing antioxidant capacity, or improving the bioavailability of the combined agents. nih.gov The synergistic antioxidant effects observed in combinations of other polyphenols, such as those in green tea and peppermint, provide a strong rationale for investigating similar interactions involving this compound. mdpi.com

Application in Nutraceutical and Functional Food Research

Given its natural origins as a phytochemical, this compound is a prime candidate for investigation in the field of nutraceuticals and functional foods. These are foods or food components that offer health benefits beyond basic nutrition. researchgate.net

The potential health-promoting properties of this compound, such as its antioxidant activity, could be harnessed in the development of new functional food products. researchgate.net Future research should focus on identifying natural sources rich in this compound and exploring its stability and activity within a food matrix.

Studies would be needed to confirm its health effects through dietary intake, potentially leading to its inclusion in products aimed at preventing chronic diseases. The development of functional foods containing this compound would depend on factors such as demonstrating its safety, effectiveness, and quality. researchgate.net

Advanced Drug Delivery Systems for Enhanced Bioavailability

A common challenge with phytochemicals is their often low bioavailability, which can limit their therapeutic potential when administered orally. nih.gov Advanced drug delivery systems offer a promising solution to overcome this hurdle for this compound.

Future research should focus on formulating this compound using various drug delivery technologies to enhance its solubility, stability, and absorption. These could include:

Polymeric Nanoparticles and Microparticles: Encapsulating the compound within biodegradable polymers can protect it from degradation and provide controlled release. researchgate.netnih.gov

Lipid-Based Systems: Formulations such as lipid nanoparticles can improve the oral bioavailability of poorly water-soluble compounds. nih.gov

Stimuli-Responsive Systems: "Smart" delivery systems that release the drug in response to specific physiological triggers (like pH, temperature, or enzymes) can achieve targeted delivery and enhanced therapeutic outcomes. nih.gov

Specialized Coatings: Systems like EUDRATEC® can be designed for rapid release at specific sites in the gastrointestinal tract, which is particularly useful for compounds with a narrow absorption window. evonik.com

The goal is to develop formulations that can maintain effective concentrations of this compound at the target site, thereby maximizing its therapeutic benefit. researchgate.net

Investigation of Metabolites and Their Biological Activities

When a compound is administered, it is often metabolized into other substances. Understanding these metabolites is crucial, as they may also possess biological activity—either contributing to the therapeutic effect or causing potential side effects.

For this compound, at least one human metabolite has been identified: (5-Acetyl-2,4-dihydroxyphenyl) hydrogen sulfate. nih.gov Future research should aim to comprehensively identify all major metabolites of this compound in preclinical models and humans. Studies on the metabolism of structurally similar compounds, such as 2:4:5-trihydroxybutyrophenone, can provide insights into potential metabolic pathways. nih.gov

常见问题

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(2,4,5-Trihydroxyphenyl)ethanone, and how do reaction parameters affect yield?

- Methodology : Friedel-Crafts acylation or hydroxylation of pre-functionalized acetophenones is commonly used. For example, hydroxylation of 1-(2,4-dichlorophenyl)ethanone under alkaline conditions (e.g., NaOH/H₂O₂) can introduce hydroxyl groups, but regioselectivity must be controlled via temperature (60–80°C) and stoichiometric ratios . Purification often requires column chromatography (silica gel, ethyl acetate/hexane) due to polar byproducts. Yield optimization studies suggest <70% efficiency without protecting groups for hydroxyls .

Q. How is the structural integrity of this compound validated in synthetic batches?

- Methodology : Combine spectroscopic techniques:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 6.2–6.8 ppm), with hydroxyls as broad singlets (δ 9–12 ppm). The ketone carbonyl resonates at δ 200–205 ppm in ¹³C NMR .

- IR : Strong O–H stretches (~3200 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/0.1% formic acid) with ESI-MS in negative mode ([M–H]⁻ at m/z 183) confirm purity ≥97% .

Q. What in vitro assays are used to assess the biological activity of this compound?

- Methodology :

- Antioxidant assays : DPPH radical scavenging (IC₅₀ comparison with Trolox) and FRAP assays at pH 3.6 .

- Enzyme inhibition : Fluorescence-based assays for tyrosinase or P450 isoforms (CYP3A4), using 96-well plates and kinetic readings .

- Cytotoxicity : MTT tests on HepG2 or MCF-7 cells, with EC₅₀ values typically >50 μM .

Advanced Research Questions

Q. How can regioselectivity challenges in hydroxylation be addressed during synthesis?

- Methodology : Use ortho-directing groups (e.g., methyl or halogens) to pre-position substituents before hydroxylation. For example, introduce a methyl group at position 3 to bias hydroxylation toward 2,4,5 positions. Boc-protected intermediates can reduce unwanted oxidation, followed by acidic deprotection (HCl/MeOH) . Computational modeling (DFT) of transition states predicts favorable hydroxylation sites .

Q. What explains the divergent antioxidant vs. pro-oxidant behavior observed in cell models?

- Methodology : Context-dependent redox activity arises from hydroxyl group arrangement. At low concentrations (≤10 μM), H-bonding between 2,4,5-hydroxyls stabilizes radical intermediates (confirmed by EPR). At higher doses (>50 μM), Fe³⁺ chelation in Fenton-like reactions generates ROS. Test via: